Biotin-MeTz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

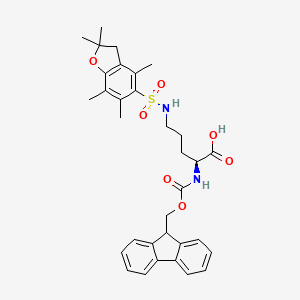

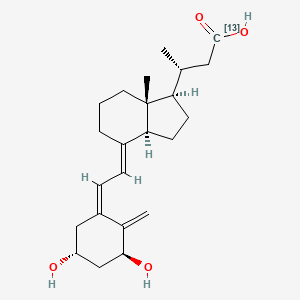

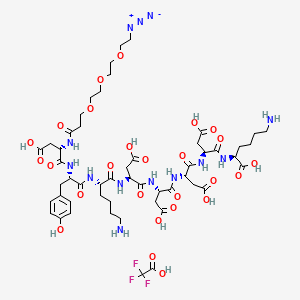

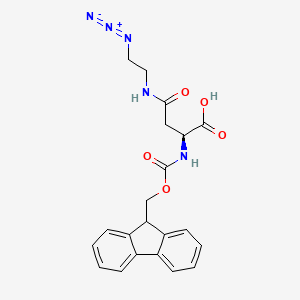

Biotin-MeTz, also known as Biotin-Methyltetrazine, is a derivative of biotin that bears a terminal methyltetrazine group . It can be used to prepare various biotinylated conjugates . Biotin can be subsequently detected via streptavidin or avidin . The methyltetrazine is reactive to trans-cyclooctenes .

Synthesis Analysis

Biotin synthesis involves several enzymes, including biotinidase, which cleaves biocytin into free biotin, and biotin ligase, which activates biotin by attaching it to a biotinyl-AMP complex . The activated biotin is then used as a cofactor in carboxylase reactions .Molecular Structure Analysis

Biotin, also known as vitamin H or coenzyme R, is a monocarboxylic acid with a unique structure. It comprises a tetrahydrothiophene ring fused to a ureido ring. Attached to the ureido ring is a valeric acid side chain . The ureido ring contains a nitrogen atom with a lone pair of electrons, which serves as the key functional group in biotin .Chemical Reactions Analysis

Biotin serves as a coenzyme in a set of pivotal carboxylation reactions essential for various metabolic processes . These carboxylase enzymes facilitate the addition of a carboxyl group (CO2) to specific substrates, a process of utmost importance for the activation of certain molecules within the body .Physical And Chemical Properties Analysis

Biotin is a small water-soluble B-vitamin that plays a pivotal role in various biochemical processes . It can be easily dissolved in aqueous solutions, making it compatible with physiological conditions and biological systems .Wirkmechanismus

Target of Action

Biotin-MeTZ, also known as this compound, is a derivative of biotin . Biotin is a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is used in targeted drug delivery and can be used for the preparation of biotinylated conjugates . The primary targets of this compound are likely to be the same as those of biotin, which include various enzymes involved in metabolic processes .

Mode of Action

This compound interacts with its targets by binding to them, similar to how biotin binds to enzymes in metabolic processes . This interaction can lead to changes in the function of the target enzymes, affecting the metabolic processes they are involved in . This compound, as a biotin derivative, can be used for the preparation of biotinylated conjugates , which can be used in various assays .

Biochemical Pathways

This compound is likely to affect the same biochemical pathways as biotin. Biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Therefore, this compound may also influence these pathways and their downstream effects.

Pharmacokinetics

Biotin is rapidly absorbed after ingestion and exhibits peak plasma concentrations within 1 to 2 hours . This compound, being a derivative of biotin, might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties can impact the bioavailability of this compound, affecting its efficacy and duration of action.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of biotin. Biotin is known to play a crucial role in various physiological functions, including maintaining human metabolism, cytothesis, and neurological health, as well as relieving muscle pain and preventing hair loss . This compound, as a derivative of biotin, may have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other molecules, pH, temperature, and the specific characteristics of the biological system in which this compound is acting. For instance, the ability to synthesize biotin de novo is confined to microorganisms and plants, while humans and animals require substantial daily intake, primarily through dietary sources and intestinal microflora . This could potentially influence the action of this compound in different organisms.

Safety and Hazards

Zukünftige Richtungen

Recent advances in biotinylation-based proximity labelling (PL) have opened up new avenues for mapping the protein composition of cellular compartments and protein complexes in living cells at high spatiotemporal resolution . This technique has been successfully applied to defining protein–protein interactions, protein–nucleic acid interactions, (membraneless) organelle proteomes and secretomes in various systems ranging from cultured cells to whole animals .

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O2S/c1-12-24-26-19(27-25-12)14-8-6-13(7-9-14)10-21-17(28)5-3-2-4-16-18-15(11-30-16)22-20(29)23-18/h6-9,15-16,18H,2-5,10-11H2,1H3,(H,21,28)(H2,22,23,29)/t15-,16-,18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKMCHSUZVIUJZ-BQFCYCMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)

![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)